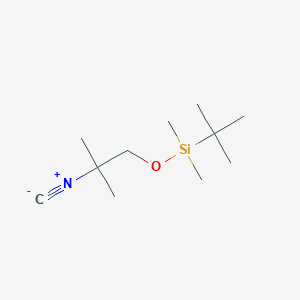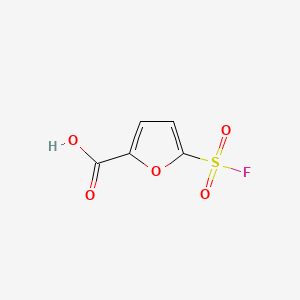![molecular formula C11H19N B13520419 5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecane](/img/structure/B13520419.png)
5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-4-azatricyclo[4311,3,8]undecane is a complex organic compound known for its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecane typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, where linear molecules are transformed into cyclic structures under specific conditions. Common reagents used in these reactions include strong acids or bases, which facilitate the formation of the tricyclic core.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process might include steps such as distillation and crystallization to purify the final product.
化学反応の分析
Types of Reactions
5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the addition of hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecane exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Azatricyclo[4.3.1.1,3,8]undecane: Lacks the methyl group at the 5-position.
5-Methyl-4-azatricyclo[4.3.1.1,3,8]decane: Has a different ring structure.
Uniqueness
5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecane is unique due to its specific tricyclic structure and the presence of a methyl group at the 5-position. This structural feature can influence its chemical reactivity and interactions with other molecules, making it distinct from similar compounds.
特性
分子式 |
C11H19N |
|---|---|
分子量 |
165.27 g/mol |
IUPAC名 |
5-methyl-4-azatricyclo[4.3.1.13,8]undecane |
InChI |
InChI=1S/C11H19N/c1-7-10-3-8-2-9(4-10)6-11(5-8)12-7/h7-12H,2-6H2,1H3 |
InChIキー |
HCFQDGBPSLXDLY-UHFFFAOYSA-N |
正規SMILES |
CC1C2CC3CC(C2)CC(C3)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


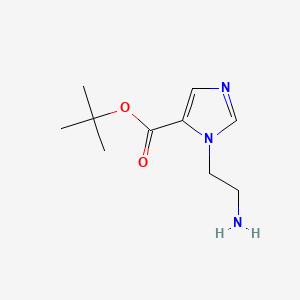
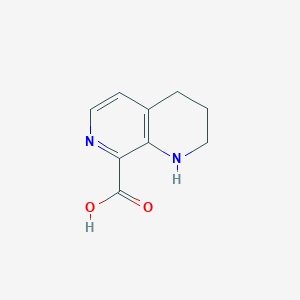
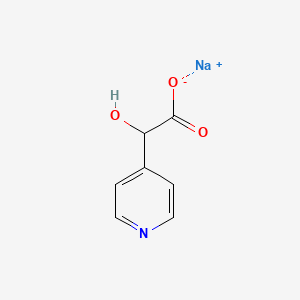
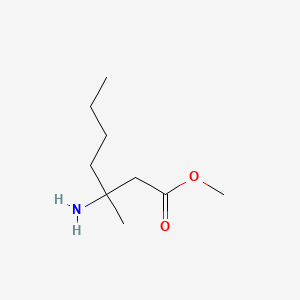

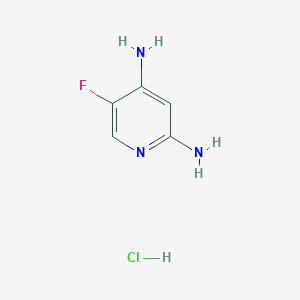
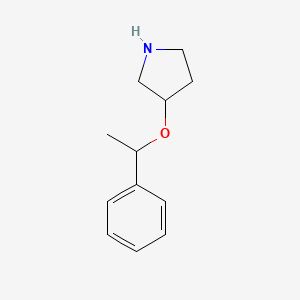
![4-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid](/img/structure/B13520393.png)
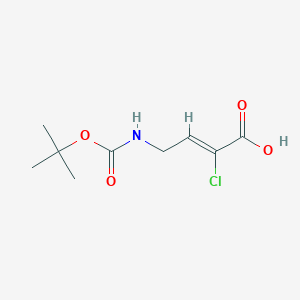

![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13520417.png)
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13520427.png)
